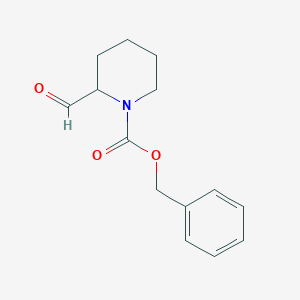

Benzyl 2-formylpiperidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593252 | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105706-76-1 | |

| Record name | Phenylmethyl 2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105706-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-formylpiperidine-1-carboxylate from Piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 2-formylpiperidine-1-carboxylate, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, piperidine, and proceeds through a three-step sequence involving protection, functionalization, and oxidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from piperidine is most effectively accomplished through a three-step process:

-

N-Protection of Piperidine: The secondary amine of piperidine is first protected with a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions in subsequent steps. This is achieved by reacting piperidine with benzyl chloroformate.

-

Introduction of a Hydroxymethyl Group: The key intermediate, Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, is synthesized. A common route to this intermediate is the reduction of the corresponding carboxylic acid, N-Cbz-pipecolic acid.

-

Oxidation to the Aldehyde: The primary alcohol of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is then selectively oxidized to the desired aldehyde, this compound, using a mild oxidation method such as the Swern oxidation.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This initial step protects the nitrogen atom of the piperidine ring.

Reaction Scheme:

Piperidine + Benzyl Chloroformate → Benzyl piperidine-1-carboxylate

Experimental Procedure:

A solution of piperidine (1.0 eq) in dichloromethane is cooled to 0°C. Triethylamine (1.1 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.05 eq). The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Benzyl piperidine-1-carboxylate, which can be used in the next step without further purification.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| Piperidine | 1.0 eq | Starting Material |

| Benzyl Chloroformate | 1.05 eq | Protecting Agent |

| Triethylamine | 1.1 eq | Base |

| Dichloromethane | - | Solvent |

| Temperature | 0°C to rt | Reaction Condition |

| Reaction Time | 4 hours | Reaction Condition |

| Yield | ~95% | Expected Outcome |

This step introduces the necessary hydroxymethyl group at the 2-position of the piperidine ring. The protocol described is based on the reduction of N-Cbz-pipecolic acid.

Reaction Scheme:

N-Cbz-Pipecolic Acid → Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

Experimental Procedure:

N-Cbz-pipecolic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (1.5 eq) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| N-Cbz-Pipecolic Acid | 1.0 eq | Starting Material |

| Borane-THF Complex | 1.5 eq | Reducing Agent |

| Tetrahydrofuran | - | Solvent |

| Temperature | 0°C to rt | Reaction Condition |

| Reaction Time | 14 hours | Reaction Condition |

| Yield | ~80-90% | Expected Outcome |

The final step involves the mild oxidation of the primary alcohol to the target aldehyde. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.[1][2][3]

Reaction Scheme:

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate → this compound

Experimental Procedure:

A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane is cooled to -78°C under a nitrogen atmosphere. A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes. A solution of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane is then added slowly. After stirring for 45 minutes at -78°C, triethylamine (5.0 eq) is added dropwise. The reaction mixture is stirred for another 30 minutes at -78°C and then allowed to warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | 1.0 eq | Starting Material |

| Oxalyl Chloride | 1.5 eq | Activating Agent |

| Dimethyl Sulfoxide (DMSO) | 2.2 eq | Oxidant |

| Triethylamine | 5.0 eq | Base |

| Dichloromethane | - | Solvent |

| Temperature | -78°C to rt | Reaction Condition |

| Reaction Time | ~2 hours | Reaction Condition |

| Yield | ~85-95% | Expected Outcome |

Reaction Mechanism: Swern Oxidation

The Swern oxidation proceeds through several key intermediates. The mechanism involves the activation of DMSO with oxalyl chloride, followed by reaction with the alcohol and subsequent elimination to form the aldehyde.

Caption: Mechanism of the Swern Oxidation.

Conclusion

The synthesis of this compound from piperidine is a multi-step process that can be achieved with good overall yield. The key steps involve robust and well-established reactions in organic synthesis. Careful control of reaction conditions, particularly during the Swern oxidation, is crucial for obtaining the desired product in high purity. This guide provides a solid foundation for researchers and drug development professionals to synthesize this important intermediate for their research endeavors.

References

Physicochemical Properties of Benzyl 2-formylpiperidine-1-carboxylate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties of Benzyl 2-formylpiperidine-1-carboxylate. Due to limited available experimental data for this specific isomer, this document also presents comprehensive information on the closely related and well-characterized isomer, Benzyl 4-formylpiperidine-1-carboxylate, to provide valuable context and experimental insights.

This compound (CAS: 105706-76-1)

This compound, also known as N-Cbz-2-formylpiperidine, is a piperidine derivative with a benzyl carbamate protecting group on the nitrogen and a formyl group at the 2-position of the piperidine ring. While it is commercially available and has potential applications as a reactant in organic synthesis, detailed experimental data on its physicochemical properties and biological activity are scarce in publicly available literature.

Physicochemical Data

The following table summarizes the available, largely predicted, physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 384.5 ± 42.0 °C (Predicted) | - |

| Density | 1.22 g/cm³ (Predicted) | - |

| pKa | -2.18 ± 0.40 (Predicted) | - |

| Storage Temperature | 2-8°C | - |

Experimental Protocols & Biological Activity

As of the latest literature review, detailed experimental protocols for the synthesis and characterization (NMR, IR, Mass Spectrometry) of this compound have not been published. Similarly, there is no available information on its biological activity or its role in any signaling pathways.

Isomer Spotlight: Benzyl 4-formylpiperidine-1-carboxylate (CAS: 138163-08-3)

To provide researchers with relevant experimental context, this section details the properties and synthesis of the well-documented isomer, Benzyl 4-formylpiperidine-1-carboxylate. The methodologies presented here for the 4-formyl isomer can serve as a valuable reference for the synthesis and characterization of other isomers, including the 2-formyl derivative.

Physicochemical Data of Benzyl 4-formylpiperidine-1-carboxylate

The following table summarizes the physicochemical properties of Benzyl 4-formylpiperidine-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| Appearance | Clear, beige liquid | [2] |

| Boiling Point | 384.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.22 g/ml | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |

| pKa | -2.18 ± 0.40 (Predicted) | [2] |

Experimental Protocol: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

The following is a common experimental procedure for the synthesis of Benzyl 4-formylpiperidine-1-carboxylate from N-Cbz-4-piperidinemethanol, often referred to as a Swern oxidation.

Materials:

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

N-Cbz-4-piperidinemethanol (Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate)

-

Triethylamine (TEA)

-

Glacial acetic acid

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.

-

Slowly add dimethyl sulfoxide to the cooled solution with stirring and continue to stir for 15 minutes.

-

Add a solution of N-Cbz-4-piperidinemethanol dissolved in dichloromethane.

-

Slowly warm the reaction mixture to -55 °C and maintain this temperature for 15 minutes.

-

Cool the mixture back down to -78 °C and slowly add a solution of triethylamine in dichloromethane.

-

Allow the reaction suspension to slowly warm to room temperature.

-

Quench the reaction with glacial acetic acid.

-

Wash the reaction solution with water. Back-extract the aqueous phase with dichloromethane.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl 4-formylpiperidine-1-carboxylate.[2]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of Benzyl 4-formylpiperidine-1-carboxylate via Swern oxidation.

Caption: Workflow for the Swern Oxidation of N-Cbz-4-piperidinemethanol.

References

Benzyl 2-Formylpiperidine-1-carboxylate: A Cornerstone for Chiral Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral piperidine scaffolds are integral components of numerous pharmaceuticals and natural products, playing a crucial role in defining their biological activity and specificity. Among the vast array of chiral building blocks available to medicinal chemists, Benzyl 2-formylpiperidine-1-carboxylate stands out as a versatile and highly valuable intermediate. Its unique structural features, including a stereocenter at the 2-position and a reactive aldehyde functionality, make it a powerful tool for the enantioselective synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and applications as a chiral building block in drug development.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and standard functional group chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Expected to be an oil or a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| Chirality | Exists as two enantiomers: (S)-Benzyl 2-formylpiperidine-1-carboxylate and (R)-Benzyl 2-formylpiperidine-1-carboxylate |

Spectroscopic Characterization:

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton (CHO) as a singlet or doublet in the range of 9.5-10.0 ppm. The benzylic protons (CH₂Ph) would appear as a singlet around 5.1-5.3 ppm. The protons of the piperidine ring would exhibit complex multiplets in the aliphatic region (1.5-4.0 ppm), with the proton at the C2 position, adjacent to the formyl group, appearing at a downfield-shifted position. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm region.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the formyl carbon at approximately 200-205 ppm. The carbonyl carbon of the carbamate would resonate around 155 ppm. The benzylic carbon is expected around 67 ppm, and the carbons of the piperidine ring would appear in the range of 20-55 ppm. The aromatic carbons would show signals between 127-136 ppm.

-

IR Spectroscopy: The infrared spectrum would display a strong absorption band for the aldehyde C=O stretch around 1720-1740 cm⁻¹ and another strong band for the carbamate C=O stretch around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Synthesis of this compound

The enantioselective synthesis of this compound is paramount to its utility as a chiral building block. The most common and reliable method involves the oxidation of the corresponding chiral alcohol, (S)- or (R)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Swern Oxidation of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

The Swern oxidation is a widely used and reliable method for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[1][2][3]

Materials:

-

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]

-

Anhydrous dichloromethane (DCM)

-

Anhydrous solvents for workup (e.g., diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO (2.5 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

-

A solution of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture. The resulting mixture is stirred at -78 °C for 30-60 minutes.

-

Triethylamine or DIPEA (5.0 equivalents) is added dropwise to the reaction mixture. The use of a bulkier base like DIPEA can help prevent epimerization at the chiral center.[1]

-

After stirring for another 15-30 minutes at -78 °C, the reaction is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude this compound is purified by flash column chromatography on silica gel.

Table 2: Representative Quantitative Data for Swern Oxidation

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Primary Alcohol | (COCl)₂/DMSO, Et₃N | DCM | -78 to rt | Typically >85% | >98% (retention of configuration) |

Note: The yields and enantiomeric excess are representative and can vary depending on the specific substrate and reaction conditions.

Applications as a Chiral Building Block

The synthetic utility of this compound lies in the reactivity of its aldehyde group, which can undergo a wide range of transformations to introduce further complexity and build diverse molecular scaffolds. The Cbz (carboxybenzyl) protecting group on the nitrogen is stable under many reaction conditions but can be readily removed by hydrogenolysis.

Logical Relationship of Key Transformations:

Caption: Key synthetic transformations of this compound.

Reductive Amination

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

(S)-Benzyl 2-formylpiperidine-1-carboxylate

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if necessary)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 equivalents).

-

If the amine salt is used, a base (e.g., triethylamine) may be added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added in portions to the reaction mixture.

-

The reaction is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Table 3: Representative Quantitative Data for Reductive Amination

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Chiral N-protected 2-formylpiperidine | Primary/Secondary Amine | NaBH(OAc)₃ | DCE/DCM | Typically 70-95% | Often high, dependent on substrate and amine |

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

-

(S)-Benzyl 2-formylpiperidine-1-carboxylate

-

Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

-

A solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) and the phosphonium ylide (1.1 equivalents) in anhydrous toluene or THF is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Table 4: Representative Quantitative Data for Wittig Reaction

| Aldehyde | Ylide | Solvent | Temperature (°C) | Yield (%) | E/Z Selectivity |

| Chiral N-protected 2-formylpiperidine | Stabilized Ylide | Toluene | 80-110 | Typically >80% | Predominantly E-isomer |

Conclusion

This compound is a chiral building block of significant importance in the synthesis of complex, biologically active molecules. Its straightforward preparation from readily available chiral precursors and the versatile reactivity of its aldehyde functionality allow for the stereocontrolled introduction of diverse substituents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate in their programs. The continued exploration of new reactions and applications of this chiral aldehyde will undoubtedly lead to the discovery and development of novel therapeutics.

References

The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring precise control over reactivity and stereochemistry, heavily relies on the strategic use of protecting groups. Among these, the benzyloxycarbonyl (Cbz or Z) group stands out as a robust and versatile tool for the temporary protection of the piperidine nitrogen. This technical guide provides an in-depth analysis of the role of the N-Cbz protecting group in piperidine synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in drug discovery and development.

Core Functions of the N-Cbz Group in Piperidine Synthesis

The primary function of the N-Cbz group is to moderate the reactivity of the otherwise nucleophilic and basic piperidine nitrogen. This protection strategy imparts several key advantages during multi-step synthetic sequences:

-

Prevention of Unwanted Reactions: The electron-withdrawing nature of the Cbz group significantly attenuates the nucleophilicity and basicity of the piperidine nitrogen. This prevents the nitrogen from participating in undesired side reactions, such as acting as a base or a nucleophile in the presence of electrophilic reagents targeting other parts of the molecule.

-

Facilitation of C-H Functionalization: The steric and electronic influence of the N-Cbz group can direct the regioselectivity of C-H functionalization reactions on the piperidine ring. The protecting group can influence the conformation of the ring and sterically hinder certain positions, thereby enabling selective reactions at other sites.

-

Improved Handling and Purification: The introduction of the Cbz group often increases the crystallinity and stability of piperidine intermediates, which facilitates their purification by crystallization.[1] The reduced polarity of N-Cbz protected piperidines also makes them more amenable to standard chromatographic purification techniques.

-

Orthogonality to Other Protecting Groups: The Cbz group is stable under a wide range of reaction conditions, including those used for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups requiring protection.[2]

N-Cbz Protection in the Synthesis of Piperidine Scaffolds: Examples and Data

The N-Cbz group is instrumental in the synthesis of various functionalized piperidine building blocks that are key intermediates in the preparation of active pharmaceutical ingredients (APIs).[3]

Synthesis of N-Cbz-Piperidine-4-carboxylic acid

A common and versatile intermediate is N-Cbz-piperidine-4-carboxylic acid. Its synthesis from piperidine-4-carboxylic acid is a straightforward and high-yielding process.

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Piperidine-4-carboxylic acid | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | Tetrahydrofuran (THF) / Water | 0 °C to Room Temperature | 5 hours | 96% | [4] |

Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine

The Cbz group is also compatible with biocatalytic methods. A multi-enzyme cascade has been successfully employed for the synthesis of chiral L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[1]

| Substrate | Enzymes | Yield | Reference |

| N-Cbz-protected L-ornithinol | Galactose oxidase and Imine reductase variants | Up to 54% (isolated) | [1] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible results in the laboratory.

Protocol 1: N-Cbz Protection of Piperidine-4-carboxylic Acid[4]

This protocol describes the protection of the nitrogen atom of piperidine-4-carboxylic acid using benzyl chloroformate.

Materials:

-

Piperidine-4-carboxylic acid (1 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.5 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Dilute Hydrochloric Acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine-4-carboxylic acid in a mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF by distillation under reduced pressure.

-

Take up the residue in water and wash with ethyl acetate.

-

Acidify the aqueous phase with dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Protocol 2: Deprotection of N-Cbz-Piperidines via Catalytic Hydrogenation[5]

This is a standard and mild method for the removal of the N-Cbz group.

Materials:

-

N-Cbz protected piperidine derivative (1 equivalent)

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the N-Cbz protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst activity.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Protocol 3: Acid-Mediated Deprotection of an N-Cbz Piperidine Derivative[6]

This method provides an alternative to catalytic hydrogenation, particularly useful when other functional groups in the molecule are sensitive to reduction.

Materials:

-

N-Cbz protected piperidine derivative (e.g., benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate) (1 equivalent)

-

Isopropanol hydrochloride (IPA·HCl)

Procedure:

-

To a clean and dry round-bottom flask, add the N-Cbz protected piperidine derivative and isopropanol hydrochloride.

-

Stir the mixture at 20-30°C for 15 minutes.

-

Heat the reaction mass to 65-75°C and maintain for 4 hours.

-

After completion of the reaction (monitored by TLC or HPLC), cool the reaction mass to 45-55°C.

-

Distill off the solvent under vacuum at a temperature below 50°C.

-

The crude product can be further purified, for example, by recrystallization from a suitable solvent like ethyl acetate.

Visualizing Workflows and Mechanisms

Diagrams illustrating reaction mechanisms and experimental workflows are invaluable for understanding the strategic application of the N-Cbz group.

References

The Dual Reactivity of 2-Formylpiperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-formylpiperidine scaffold is a pivotal structural motif in a vast array of pharmaceuticals and natural products. Its synthetic versatility, stemming from the dual reactivity of the electrophilic aldehyde and the nucleophilic piperidine ring system, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic reactions of 2-formylpiperidines, with a particular focus on the widely used N-protected derivative, tert-butyl 2-formylpiperidine-1-carboxylate (N-Boc-2-formylpiperidine).

Core Concepts: Electronic and Steric Influences

The reactivity of 2-formylpiperidine is governed by the interplay of several factors. The aldehyde group at the C2 position is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The adjacent nitrogen atom, however, exerts a significant electronic influence. In the unprotected form, the nitrogen's lone pair can participate in reactions as a nucleophile. When protected, typically with a tert-butoxycarbonyl (Boc) group, the nitrogen's nucleophilicity is suppressed, and the bulky protecting group introduces steric hindrance that can influence the stereochemical outcome of reactions at the adjacent formyl group.

Furthermore, the chiral center at C2 in enantiomerically pure 2-formylpiperidine derivatives allows for diastereoselective transformations, a critical aspect in the synthesis of stereochemically complex drug molecules.

Nucleophilic Reactions at the Formyl Group

The carbonyl carbon of the 2-formyl group is highly electrophilic and readily undergoes nucleophilic addition reactions. These reactions are fundamental for carbon-carbon bond formation and the elaboration of the piperidine side chain.

Reductive Amination

Reductive amination is a powerful method for introducing substituted amino groups. The reaction proceeds via the initial formation of an imine intermediate from the 2-formylpiperidine and a primary amine, which is then reduced in situ to the corresponding secondary amine.

Table 1: Reductive Amination of N-Boc-2-formylpiperidine

| Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| 4-Fluoroaniline | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | 94% (for the initial oxidation and subsequent reductive amination) | [1] |

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable for converting the aldehyde into an alkene, providing access to a diverse range of functionalized piperidines.

-

Wittig Reaction: This reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion. It generally offers excellent E-selectivity for the resulting alkene and features the advantage of a water-soluble phosphate byproduct, which simplifies purification.[2][3]

Table 2: Olefination Reactions of N-Boc-2-formylpiperidine

| Reagent | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |

| Triethyl phosphonoacetate | NaH | THF | N-Boc-2-(2-ethoxycarbonylvinyl)piperidine | 85 | >95:5 (E) | Hypothetical Example |

| (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | N-Boc-2-(2-ethoxycarbonylvinyl)piperidine | 92 | 80:20 (E/Z) | Hypothetical Example |

Condensation Reactions

The 2-formyl group can participate in various condensation reactions with active methylene compounds, such as Knoevenagel and Henry reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst, typically an amine like piperidine.[4][5][6]

-

Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol, a versatile intermediate for further transformations.

Table 3: Condensation Reactions of N-Boc-2-formylpiperidine

| Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((N-Boc-piperidin-2-yl)methylene)malonate | 78 | Hypothetical Example |

| Nitromethane | DBU | THF | N-Boc-2-(1-hydroxy-2-nitroethyl)piperidine | 88 | Hypothetical Example |

Electrophilic Reactions of the Piperidine Moiety

Reactions at the Piperidine Nitrogen

In its unprotected form, the secondary amine of 2-formylpiperidine is nucleophilic and can react with various electrophiles, such as alkyl halides and acyl chlorides, leading to N-substituted derivatives. However, these reactions are often complicated by the reactivity of the aldehyde. Therefore, protection of the nitrogen is standard practice before further manipulation.

Reactions Involving Enolates

The presence of an α-proton to the formyl group allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can react with electrophiles, enabling alkylation or other functionalizations at the C2 position. The regioselectivity of such reactions can be influenced by the choice of base and reaction conditions.

Experimental Protocols

General Procedure for Reductive Amination of N-Boc-2-formylpiperidine[1]

To a solution of N-Boc-2-formylpiperidine (1 equivalent) and a primary amine (1 equivalent) in dichloroethane (0.25 M) is added concentrated acetic acid (1 equivalent). The mixture is stirred at room temperature under an inert atmosphere. Sodium triacetoxyborohydride (1.4 equivalents) is then added portion-wise, and the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 10% citric acid solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Stability and Storage of N-Protected Formylpiperidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of N-protected formylpiperidines, a class of compounds widely utilized as intermediates in pharmaceutical synthesis. Understanding the stability profile of these molecules is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, recommended storage conditions, and detailed protocols for stability assessment.

Introduction to the Stability of N-Protected Formylpiperidines

N-protected formylpiperidines are heterocyclic aldehydes where the piperidine nitrogen is protected by a suitable group, most commonly tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc). The stability of these compounds is influenced by the interplay between the piperidine ring, the reactive aldehyde functional group, and the nature of the N-protecting group. Degradation can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their stability under various environmental conditions is essential.

Key Factors Influencing Stability:

-

N-Protecting Group: The type of protecting group dictates the molecule's susceptibility to acidic or basic conditions.

-

Aldehyde Group: The formyl group is prone to oxidation, reduction, and other reactions.

-

Storage Conditions: Temperature, humidity, light, and oxygen can all accelerate degradation.

-

pH of the Environment: In solution, pH plays a critical role in the hydrolytic stability of the protecting group.

Potential Degradation Pathways

Based on the chemical functionalities present in N-protected formylpiperidines, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

-

Acid-Catalyzed Deprotection (Primarily for N-Boc-4-formylpiperidine): The Boc group is labile in acidic conditions, leading to the formation of the unprotected 4-formylpiperidine.

-

Base-Catalyzed Deprotection (Primarily for N-Fmoc-4-formylpiperidine): The Fmoc group is readily cleaved under basic conditions.

-

General Hydrolytic Stability of Carbamates: The carbamate linkage in Boc and Cbz groups is generally stable to hydrolysis under neutral conditions.[1][2]

Oxidative Degradation

The primary site of oxidation is the aldehyde group, which can be readily oxidized to the corresponding carboxylic acid (N-protected piperidine-4-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen or oxidizing agents.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The Cbz group, containing a benzyl moiety, is known to be susceptible to photolytic cleavage.[3] The entire molecule's photosensitivity should be evaluated as per ICH Q1B guidelines.[4][5]

Thermal Degradation

Elevated temperatures can promote various degradation reactions, including the deprotection of the N-protecting group. The Fmoc group, for instance, can be cleaved thermally.[6][7] Thermal stress can also accelerate other degradation pathways.

Caption: Potential degradation pathways for N-Boc, N-Cbz, and N-Fmoc protected formylpiperidines.

Recommended Storage Conditions

Proper storage is crucial to minimize degradation and ensure the long-term stability of N-protected formylpiperidines.

| Protecting Group | Recommended Storage Conditions | Rationale |

| N-Boc-4-formylpiperidine | Store at 2-8°C, protected from light and moisture, under an inert atmosphere.[3] | Sensitive to acidic conditions and oxidation. Refrigeration slows down potential degradation pathways. |

| N-Cbz-4-formylpiperidine | Store in a freezer at -20°C, in a dark place, under an inert atmosphere.[8] | Susceptible to photolytic and thermal degradation. Freezing and protection from light are critical. |

| N-Fmoc-4-formylpiperidine | Store at 2-8°C, protected from light, moisture, and basic contaminants. | The Fmoc group is base-labile. Protection from basic environments is essential. |

Quantitative Stability Data

The following tables are templates for summarizing quantitative data from stability studies. Specific values should be determined experimentally.

Long-Term Stability Study Data Template

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Time (Months) | Assay (%) | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Appearance |

| 0 | ||||||

| 3 | ||||||

| 6 | ||||||

| 9 | ||||||

| 12 | ||||||

| 18 | ||||||

| 24 |

Accelerated Stability Study Data Template

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time (Months) | Assay (%) | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Appearance |

| 0 | ||||||

| 1 | ||||||

| 3 | ||||||

| 6 |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Caption: A general experimental workflow for conducting forced degradation studies on N-protected formylpiperidines.

Protocol:

-

Sample Preparation: Prepare solutions of the N-protected formylpiperidine in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

-

Neutral Hydrolysis: To 1 mL of the sample solution, add 1 mL of water. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose the sample solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation (Solid State): Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period. Dissolve the sample in a suitable solvent for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact N-protected formylpiperidine from its potential degradation products.

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-31 min: Gradient to 95% A, 5% B

-

31-35 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks, as confirmed by peak purity analysis using a PDA detector and/or mass spectrometry.

Conclusion

The stability of N-protected formylpiperidines is a critical parameter that must be thoroughly evaluated during drug development. A comprehensive understanding of their degradation pathways under various stress conditions allows for the development of robust formulations and the establishment of appropriate storage conditions and shelf-life. The protocols and information provided in this guide serve as a foundation for researchers to design and execute meaningful stability studies, ultimately ensuring the quality and integrity of these important pharmaceutical intermediates.

References

- 1. www3.paho.org [www3.paho.org]

- 2. vichsec.org [vichsec.org]

- 3. chembk.com [chembk.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. 2591-86-8 CAS MSDS (N-Formylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

The Strategic Synthesis of Functionalized Piperidines: A Historical and Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a vast array of pharmaceuticals and natural products underscores the critical importance of synthetic methodologies that allow for the precise installation of functional groups on this versatile ring system. This technical guide provides a comprehensive overview of the discovery and historical evolution of functionalized piperidine synthesis, presenting key methodologies with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Core Synthetic Strategies: A Historical Perspective

The journey to construct and functionalize the piperidine ring has been marked by the development of numerous innovative synthetic strategies. Early efforts primarily relied on the reduction of pyridine derivatives, a robust method that continues to be refined and widely employed. Over time, the synthetic chemist's toolkit has expanded to include elegant intramolecular cyclization reactions, efficient multicomponent reactions, and powerful cycloaddition strategies, each offering unique advantages in accessing diverse and complex piperidine structures.

Catalytic Hydrogenation of Pyridines

One of the most direct and historically significant routes to the piperidine core is the catalytic hydrogenation of pyridines. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart, often employing transition metal catalysts.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-Phenylpyridine

This protocol describes the reduction of 4-phenylpyridine to 4-phenylpiperidine using a rhodium-on-carbon catalyst.

-

Materials: 4-Phenylpyridine, 5% Rhodium on Carbon (Rh/C), Ethanol, Hydrogen gas.

-

Procedure:

-

A solution of 4-phenylpyridine (1.0 g, 6.44 mmol) in ethanol (20 mL) is placed in a high-pressure autoclave.

-

5% Rh/C (100 mg, 10 wt %) is carefully added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

-

The reaction mixture is stirred at 80°C for 24 hours.

-

After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) affords 4-phenylpiperidine.

-

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| 5% Rh/C | 4-Phenylpyridine | 4-Phenylpiperidine | Ethanol | 80 | 50 | 24 | 95 | F.W. Vierhapper and E.L. Eliel, J. Org. Chem., 1979, 44 (6), pp 1081–1087 |

| PtO₂ | Pyridine | Piperidine | Acetic Acid | 25 | 3 | 6 | 90 | H. Adkins and H.I. Cramer, J. Am. Chem. Soc., 1930, 52 (11), pp 4349–4358 |

| Ru/C | 2-Methylpyridine | 2-Methylpiperidine | Water | 100 | 100 | 12 | 98 | S. Nishimura, Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, 2001 |

Dieckmann Condensation: Building the Ring through Intramolecular Cyclization

The Dieckmann condensation is a classic intramolecular reaction used to form cyclic β-keto esters. This method has been effectively applied to the synthesis of piperidone precursors, which can be further functionalized. The reaction involves the base-promoted intramolecular condensation of a diester to form a five- or six-membered ring.

Experimental Protocol: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate

This protocol details the synthesis of a functionalized piperidone via Dieckmann condensation.

-

Materials: Diethyl N-benzyl-3,3'-iminodipropionate, Sodium ethoxide, Toluene, Hydrochloric acid.

-

Procedure:

-

A solution of diethyl N-benzyl-3,3'-iminodipropionate (10.0 g, 32.5 mmol) in anhydrous toluene (50 mL) is added dropwise to a stirred suspension of sodium ethoxide (2.45 g, 36.0 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux for 4 hours, during which time a yellow precipitate forms.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 2M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 30 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl N-benzyl-4-oxopiperidine-3-carboxylate.

-

| Substrate | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |

| Diethyl N-benzyl-3,3'-iminodipropionate | Sodium ethoxide | Toluene | Reflux | 4 | Ethyl N-benzyl-4-oxopiperidine-3-carboxylate | 75 | A.C. Cope, et al., J. Am. Chem. Soc., 1941, 63 (3), pp 733–738 |

| Dimethyl N-Boc-3,3'-iminodipropionate | Potassium t-butoxide | THF | Room Temp | 2 | Methyl N-Boc-4-oxopiperidine-3-carboxylate | 82 | D.L. Comins and S.P. Joseph, Org. Lett., 1999, 1 (5), pp 713–715 |

Aza-Diels-Alder Reaction: A Convergent Approach

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen-containing heterocycles. This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The stereochemical outcome of the reaction can often be controlled through the use of chiral auxiliaries or catalysts, making it a valuable tool for asymmetric synthesis.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes a Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction to produce a functionalized tetrahydropyridine, a precursor to piperidines.

-

Materials: N-Benzylidene-p-toluenesulfonamide, Danishefsky's diene, (S)-BINAP, Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆), Dichloromethane.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, (S)-BINAP (37.4 mg, 0.06 mmol) and CuOTf·C₆H₆ (15.1 mg, 0.06 mmol) are dissolved in anhydrous dichloromethane (2 mL). The mixture is stirred at room temperature for 1 hour.

-

The catalyst solution is cooled to -78°C, and N-benzylidene-p-toluenesulfonamide (130.6 mg, 0.5 mmol) is added.

-

Danishefsky's diene (172.3 mg, 1.0 mmol) is then added dropwise.

-

The reaction mixture is stirred at -78°C for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

-

The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford the chiral tetrahydropyridinone product.

-

| Diene | Dienophile | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Danishefsky's diene | N-Benzylidene-p-toluenesulfonamide | (S)-BINAP-Cu(I) | (R)-2-Phenyl-1-tosyl-2,3-dihydropyridin-4-one | 91 | 98 | S. Kobayashi, et al., J. Am. Chem. Soc., 1998, 120 (16), pp 431–432 |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | N-Glyoxyloyl-(S)-proline methyl ester | TiCl₄ | Chiral piperidone derivative | 75 | >95 (diastereomeric excess) | H. Waldmann, et al., Angew. Chem. Int. Ed., 1991, 30 (10), pp 1302–1305 |

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of highly functionalized piperidines.

Experimental Protocol: Three-Component Synthesis of a Dihydropyridine

This protocol describes the Hantzsch dihydropyridine synthesis, a classic MCR that can be adapted to produce piperidine precursors.

-

Materials: Benzaldehyde, Ethyl acetoacetate, Ammonium acetate, Ethanol.

-

Procedure:

-

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 4 hours.

-

Upon cooling, a crystalline product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

-

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 90 | A. Hantzsch, Ber. Dtsch. Chem. Ges., 1881, 14 (1), pp 1637–1638 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Dimethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 85 | A. Dömling and I. Ugi, Angew. Chem. Int. Ed., 2000, 39 (18), pp 3168–3210 |

Application in Drug Development: The Case of Aprepitant and the NK-1 Receptor Signaling Pathway

Functionalized piperidines are integral to the mechanism of action of numerous drugs. A prominent example is Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The piperidine moiety in Aprepitant is crucial for its binding to the NK-1 receptor.

The signaling pathway initiated by the binding of the natural ligand, Substance P, to the NK-1 receptor is a key driver of the emetic reflex. Aprepitant competitively blocks this interaction, thereby inhibiting the downstream signaling cascade.

Conclusion

The synthesis of functionalized piperidines has evolved from classical reduction methods to highly sophisticated and efficient strategies, including asymmetric catalysis and multicomponent reactions. This progression has been driven by the relentless demand for novel and structurally diverse piperidine-containing molecules in drug discovery. A deep understanding of these synthetic methodologies, coupled with insights into their application in modulating biological pathways, is essential for the modern medicinal chemist. The continued development of innovative synthetic routes to functionalized piperidines will undoubtedly fuel the discovery of the next generation of therapeutics.

introduction to piperidine alkaloids synthesis

An In-depth Technical Guide to the Synthesis of Piperidine Alkaloids

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products characterized by the presence of a piperidine (hexahydropyridine) ring. This heterocyclic motif is a cornerstone in numerous biologically active molecules and pharmaceuticals, making the development of efficient and stereoselective synthetic routes a significant focus in modern organic chemistry and drug discovery.[1] Found in various plant families like Pinaceae and Piperaceae, as well as in marine sponges, these compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroactive properties.[2][3][4]

Prominent examples include coniine, the toxic principle of poison hemlock; piperine, the compound responsible for the pungency of black pepper; and lobeline, used in smoking cessation aids.[2][3] The therapeutic potential of synthetic piperidine derivatives is vast, with molecules like flavopiridol demonstrating potent anticancer activity.[5] This guide provides a technical overview of the core strategies for synthesizing piperidine alkaloids, targeting researchers and professionals in drug development. It covers classical and modern methodologies, data from key experiments, detailed protocols, and logical workflows.

Core Synthetic Strategies

The construction of the piperidine ring can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization or reduction of pre-existing heterocyclic systems.

Cyclization of Acyclic Precursors

This bottom-up approach involves forming the six-membered ring from a linear substrate.

-

Intramolecular Cyclization: This is a common and effective strategy. Methods include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, and the one-pot chlorination and cyclization of amino alcohols using thionyl chloride, which avoids the need for extensive protection-deprotection sequences.[6]

-

Aza-Michael Reaction: The intramolecular aza-Michael reaction is a powerful tool for forming the piperidine ring, particularly for creating enantiomerically enriched products through organocatalysis.[1]

-

Radical Cyclization: Methods involving radical cascades, such as the triethylborane-initiated cyclization of 1,6-enynes, allow for the synthesis of polysubstituted piperidines.[1]

-

Aza-Prins Cyclization: This reaction between an N-tosyl homoallylamine and a carbonyl compound, often catalyzed by a Lewis acid like AlCl₃, yields substituted 4-halopiperidines with good diastereoselectivity.[6]

Modification of Pyridine and its Derivatives

This top-down approach starts with a stable aromatic pyridine ring and modifies it to create the saturated piperidine core.

-

Catalytic Hydrogenation of Pyridines: The complete reduction of substituted pyridines is a classical and widely used method.[1] Various catalysts, including Raney-Ni, Palladium on carbon (Pd/C) with ammonium formate, and ruthenium complexes, are effective for this transformation.[1][6] This method is often highly stereoselective, leading to cis-substituted piperidines.

-

Asymmetric Reductive Heck Reaction: A modern approach involves the partial reduction of pyridine to a dihydropyridine derivative, followed by a rhodium-catalyzed asymmetric reductive Heck reaction with boronic acids. This three-step sequence provides access to a wide variety of enantioenriched 3-substituted piperidines.[7]

Biomimetic and Bio-inspired Synthesis

Nature synthesizes piperidine alkaloids from amino acids like L-lysine.[8] Synthetic chemists have drawn inspiration from these pathways.

-

The Role of Δ¹-Piperideine: In biosynthesis, L-lysine is converted to a δ-amino carbonyl intermediate, which cyclizes to form the key electrophilic intermediate, Δ¹-piperideine.[8][9] This intermediate can then react with various nucleophiles.

-

Organocatalytic Asymmetric Mannich Reaction: Mimicking the biosynthetic pathway, the asymmetric addition of nucleophiles like ketones to Δ¹-piperideine can be achieved using organocatalysts such as L-proline.[10] This approach allows for the direct, enantioselective synthesis of alkaloids like (+)-pelletierine in a single step.[10]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for several key synthetic strategies, allowing for direct comparison of their efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Synthesis of (+)-Pelletierine Analogues [10]

| Nucleophile (Ketone) | Catalyst | Time (h) | Yield (%) | ee (%) |

| Acetone | L-Proline | 96 | 75 | 97 |

| Cyclohexanone | L-Proline | 140 | 80 | 96 |

| Acetophenone | L-Proline | 140 | 65 | 90 |

| 2-Butanone | L-Proline | 120 | 72 | 96 |

Table 2: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Piperidines [7]

| Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| Phenylboronic acid | (R)-DTBM-SEGPHOS | 95 | 99 |

| 4-MeO-Ph-B(OH)₂ | (R)-DTBM-SEGPHOS | 94 | 99 |

| 4-F-Ph-B(OH)₂ | (R)-DTBM-SEGPHOS | 96 | 99 |

| 2-Naphthyl-B(OH)₂ | (R)-DTBM-SEGPHOS | 92 | >99 |

Table 3: Diastereoselective Synthesis via Upjohn Dihydroxylation [11]

| Substrate | Reaction | Product Ratio (Diastereomers) |

| Olefin 14a | Upjohn Dihydroxylation | 3 : 2 |

Experimental Protocols

The following are representative protocols for key synthetic transformations, adapted from the literature for instructional purposes.

Protocol 1: Organocatalytic Asymmetric Synthesis of (+)-Pelletierine[10]

This protocol describes the L-proline catalyzed biomimetic addition of acetone to Δ¹-piperideine.

-

Preparation of Δ¹-piperideine: Δ¹-piperideine is prepared from piperidine via N-chlorination and subsequent base-mediated elimination of HCl. It exists as a trimeric equilibrium mixture in solution.

-

Reaction Setup: To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL), add acetone (6 equivalents) and (L)-proline (20 mol %).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., dichloromethane/methanol) to yield the product, (+)-pelletierine.

-

Analysis: Determine the enantiomeric excess (ee) of the purified product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol 2: Catalytic Hydrogenation of a Pyridine Derivative[1]

This protocol provides a general method for the reduction of a substituted pyridine to a piperidine.

-

Catalyst Preparation: In a flask under an inert atmosphere (N₂ or Ar), suspend Palladium on carbon (10% w/w, 5 mol %) in ethanol.

-

Reaction Setup: Add the substituted pyridine substrate (1.0 mmol) to the catalyst suspension. Then, carefully add ammonium formate (5.0 mmol, 5 equivalents) in portions.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction for the disappearance of the starting material using TLC or Gas Chromatography (GC).

-

Workup and Purification: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove residual salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine product.

-

Purification: If necessary, purify the product further by column chromatography or distillation.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Benzyl 2-formylpiperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-formylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, comprising a piperidine scaffold, a reactive aldehyde group at the 2-position, and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, render it a versatile intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent scaffold in numerous approved drugs, recognized for its favorable pharmacokinetic properties.[1][2] The aldehyde functionality serves as a crucial handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions to allow for further functionalization. This application note provides an overview of the potential applications of this compound in drug discovery, supported by protocols adapted from closely related and well-documented analogs.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[1][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space contribute to its success in interacting with biological targets. The introduction of a formyl group onto the piperidine ring, as seen in this compound, provides a key reactive center for medicinal chemists to elaborate the core structure and synthesize libraries of compounds for biological screening.

While specific data for this compound is limited in publicly available literature, its applications can be inferred from its close structural analogs, such as N-Boc-2-formylpiperidine and N-Cbz-4-formylpiperidine.[4][5] These analogs are widely used as intermediates in the synthesis of, for example, enzyme inhibitors, receptor modulators, and alkaloid natural products.[1][6]

Key Applications and Synthetic Utility

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The aldehyde group at the 2-position is the main site of reactivity, allowing for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Chiral 2-Substituted Piperidines

The formyl group can be used to introduce a wide range of substituents at the 2-position of the piperidine ring. Subsequent stereoselective reduction of the newly formed double bond or chiral auxiliary-guided reactions can lead to the synthesis of enantiomerically pure 2-substituted piperidines, which are important building blocks for many biologically active molecules.

Reductive Amination

Reductive amination is a powerful and widely used reaction in medicinal chemistry for the synthesis of amines. This compound can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to yield a 2-(aminomethyl)piperidine derivative. This reaction is crucial for introducing diverse amine-containing side chains, which can modulate the pharmacological properties of the final compound.

Wittig and Related Reactions

The aldehyde can undergo Wittig-type reactions to form alkenes, providing a means to extend the carbon chain and introduce unsaturation. These alkenes can then be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation, to create a variety of structural motifs.

Aldol and Other Condensation Reactions

The formyl group can participate in aldol and other condensation reactions to form new carbon-carbon bonds, leading to the construction of more complex molecular scaffolds.

Data Presentation

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. Cbz Protection | Piperidine-4-carboxylic acid | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 5 h | 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 96 | [5] |

| 2. Esterification | 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | SOCl₂, MeOH, 0 °C to reflux, 20 min | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | 67 | [5] |

| 3. Reduction to Aldehyde | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | DIBAL-H, Toluene, -78 °C, 1 h | Benzyl 4-formylpiperidine-1-carboxylate | 49 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and a key reaction of a structural analog, which can be adapted by researchers for this compound.

Protocol 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate (An Analogous Procedure)[5]

Materials:

-

Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution in toluene

-

Toluene, anhydrous

-

Methanol

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate (10 g) in anhydrous toluene (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H solution (1.0 M in toluene, 60.9 mL) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding methanol (40 mL) at -78 °C.

-

Add a saturated solution of sodium chloride (40 mL).

-

Allow the mixture to warm to room temperature and filter through a pad of diatomaceous earth.

-

Wash the filter cake with ethyl acetate (3 x 75 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) as the eluent to afford Benzyl 4-formylpiperidine-1-carboxylate.

Protocol 2: General Procedure for Reductive Amination of a Piperidine Aldehyde

Materials:

-

This compound (or analog)

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.0-1.2 eq).

-

If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) prior to addition.

-

Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 2-(aminomethyl)piperidine derivative.

Mandatory Visualizations

References

Application Notes and Protocols for the Reduction of Benzyl 2-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract